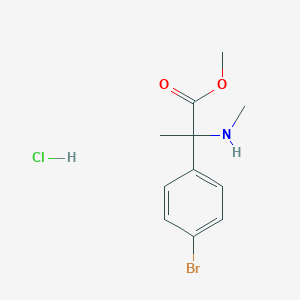
Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride typically involves the reaction of 4-bromobenzaldehyde with methylamine and a suitable esterification agent. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the consistent quality and scalability of the compound.
化学反応の分析
Types of Reactions
Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.
類似化合物との比較
Similar Compounds
- Methyl 2-(4-chlorophenyl)-2-(methylamino)propanoate;hydrochloride
- Methyl 2-(4-fluorophenyl)-2-(methylamino)propanoate;hydrochloride
- Methyl 2-(4-iodophenyl)-2-(methylamino)propanoate;hydrochloride
Uniqueness
Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research.
生物活性
Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate; hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure : The compound is characterized by the presence of a bromophenyl group, a methylamino group, and an ester functional group. Its IUPAC name is methyl 2-(4-bromophenyl)-2-(methylamino)propanoate; hydrochloride.
Synthesis : The synthesis typically involves the reaction of 4-bromobenzaldehyde with methylamine, followed by esterification processes using suitable reagents like methanol and hydrochloric acid. The reaction conditions are crucial for achieving high yield and purity .
The biological activity of Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate; hydrochloride is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exhibit effects by binding to receptors or enzymes, which can alter their activity and lead to various physiological responses.
Pharmacological Effects
Research indicates that this compound may possess significant pharmacological properties:
- Antimicrobial Activity : Studies have shown that derivatives with similar structures exhibit antimicrobial effects against various bacterial strains, including multi-drug resistant bacteria. The presence of electron-withdrawing groups like bromine enhances this activity .
- Cytotoxicity : Some analogs have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in oncology. The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring can enhance cytotoxicity .
- Neuropharmacological Effects : Compounds with similar structural motifs have been investigated for their anticonvulsant properties, indicating a potential role in treating neurological disorders .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study assessed the antimicrobial efficacy of various bromophenyl derivatives, including Methyl 2-(4-bromophenyl)-2-(methylamino)propanoate; hydrochloride. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Cytotoxicity Analysis : In vitro studies on cancer cell lines revealed that compounds with similar structures demonstrated significant cytotoxicity. The presence of the bromine atom was found to be critical in enhancing the potency against cancer cells .
特性
IUPAC Name |
methyl 2-(4-bromophenyl)-2-(methylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-11(13-2,10(14)15-3)8-4-6-9(12)7-5-8;/h4-7,13H,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRAXBNYBPZCOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(=O)OC)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














